molecular formula C16H15NO3 B2898870 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran CAS No. 478047-94-8

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran

Cat. No.: B2898870
CAS No.: 478047-94-8
M. Wt: 269.3
InChI Key: SFYWQQYLZYRHPF-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a heterocyclic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzofuran ring fused with an oxime ester group, which imparts distinct physical and chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Introduction of the Oxime Ester Group: The oxime ester group is introduced through a reaction between the benzofuran derivative and 4-methylbenzoyl chloride in the presence of a base such as pyridine.

    Final Product Formation: The final step involves the purification and isolation of the desired compound through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime ester group to amines.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets. The oxime ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
  • 4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
  • 4-{[(4-Nitrobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran

Uniqueness

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-5-7-12(8-6-11)16(18)20-17-14-3-2-4-15-13(14)9-10-19-15/h5-10H,2-4H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYWQQYLZYRHPF-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\2/CCCC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.